5-(Furan-2-yl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-(Furan-2-yl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that combines a pyrazolo[1,5-a]pyrimidine core with furan, phenyl, and trifluoromethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely recognized for forming carbon-carbon bonds. This reaction involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids . The reaction conditions often require a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination and achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the Suzuki–Miyaura cross-coupling reaction is scalable and can be adapted for larger-scale synthesis. The use of microwave-assisted synthesis can further enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the furan and phenyl rings.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while reduction reactions can modify the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Uses aryl and heteroaryl boronic acids, with catalysts like XPhosPdG2/XPhos.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products
Scientific Research Applications
Chemistry
In chemistry, 5-(Furan-2-yl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is used as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating libraries of compounds for drug discovery .
Biology and Medicine
The compound has shown potential as an anti-inflammatory agent and has been evaluated for its activity against monoamine oxidase B, a target in neurodegenerative disorders . Its unique structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies .
Industry
In the industry, the compound’s photophysical properties make it suitable for applications in material science, such as the development of fluorescent probes and organic light-emitting devices .
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is linked to the inhibition of enzymes like monoamine oxidase B . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Diarylated Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[1,5-a]pyrimidine ring.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a similar fused ring system but with different heteroatoms and substituents.
Uniqueness
5-(Furan-2-yl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its combination of furan, phenyl, and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(furan-2-yl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O/c1-11-16(12-6-3-2-4-7-12)17-22-13(14-8-5-9-25-14)10-15(18(19,20)21)24(17)23-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCZLMZIVXEWMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CO4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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